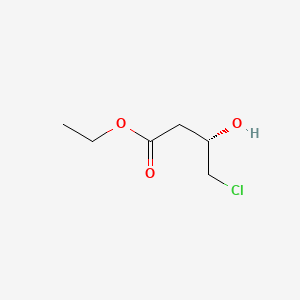

Ethyl s-4-chloro-3-hydroxybutyrate

Descripción general

Descripción

Ethyl s-4-chloro-3-hydroxybutyrate (ECHB) is an organic compound that has recently been used in a variety of research applications. It is a chiral molecule that is synthesized from the reaction of ethyl chloroformate and hydroxybutyric acid. ECHB has a wide range of applications due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of Ethyl s-4-chloro-3-hydroxybutyrate, focusing on six unique applications:

Synthesis of Chiral Building Blocks

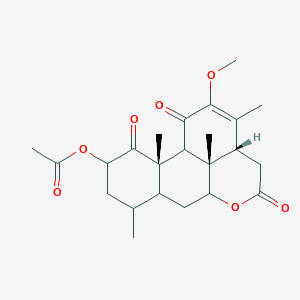

Ethyl s-4-chloro-3-hydroxybutyrate is used as a chiral building block in organic synthesis. It can be utilized to prepare allyl stannane, a precursor for the total synthesis of macrolide iriomoteolide-1b .

Pharmaceutical Synthesis

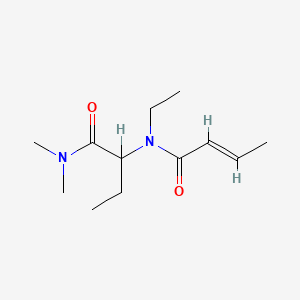

This compound serves as a starting material for the synthesis of a chiral γ-amino acid fragment, which is used to prepare the immunosuppressive agent FR252921 .

Cholesterol-Lowering Drugs

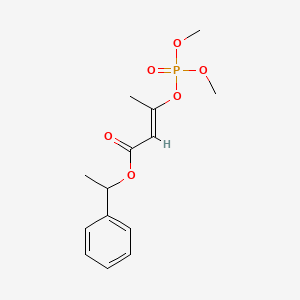

It is also used in the synthesis of atorvastatin, a widely prescribed cholesterol-lowering drug .

Pharmacological Compounds

Another application includes the synthesis of 4-amino-3-hydroxybutyric acid, which has pharmacological significance .

Conformational and Vibrational Analysis

Research has been conducted on its conformational and vibrational analysis, which is important for understanding its chemical properties and reactivity .

Biosynthesis Strategies

Efficient biosynthesis strategies have been developed using Ethyl s-4-chloro-3-hydroxybutyrate as a precursor for pharmaceuticals, although challenges remain in scaling up these processes for industrial applications .

Mecanismo De Acción

Target of Action

Ethyl s-4-chloro-3-hydroxybutyrate is primarily targeted in the synthesis of chiral alcohols . It is an important drug intermediate . The compound’s primary targets are alcohol dehydrogenases (ADHs), which play a crucial role in the synthesis of chiral alcohols .

Mode of Action

The compound interacts with its targets, the ADHs, in a process known as bioreductions . These bioreductions are essential in the synthesis of chiral alcohols. The synthesis of ethyl s-4-chloro-3-hydroxybutyrate has significant challenges due to high substrate or product inhibition towards adhs, which complicates its production .

Biochemical Pathways

The biochemical pathway involved in the action of Ethyl s-4-chloro-3-hydroxybutyrate is the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate (COBE) to Ethyl s-4-chloro-3-hydroxybutyrate . This process is catalyzed by ADHs and is crucial in the synthesis of chiral alcohols .

Pharmacokinetics

It’s worth noting that the compound is used as a chiral intermediate in the synthesis of pharmaceuticals, suggesting that its bioavailability is likely influenced by the properties of the final drug product .

Result of Action

The result of the action of Ethyl s-4-chloro-3-hydroxybutyrate is the production of chiral alcohols . These chiral alcohols are important drug intermediates and are used in the synthesis of various pharmaceuticals . For instance, Ethyl s-4-chloro-3-hydroxybutyrate is generally used to prepare atorvastatin, a cholesterol-lowering drug .

Action Environment

The action of Ethyl s-4-chloro-3-hydroxybutyrate can be influenced by environmental factors. For instance, the synthesis of Ethyl s-4-chloro-3-hydroxybutyrate has been shown to be complicated by high substrate or product inhibition towards ADHs . This suggests that the concentration of the substrate and product in the reaction environment can significantly influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

ethyl (3S)-4-chloro-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJNMXDBJKCCAT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427096 | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl s-4-chloro-3-hydroxybutyrate | |

CAS RN |

86728-85-0 | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86728-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3S)-4-chloro-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LVQ2A7DDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

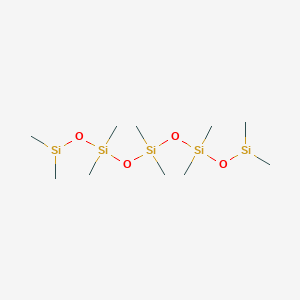

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)